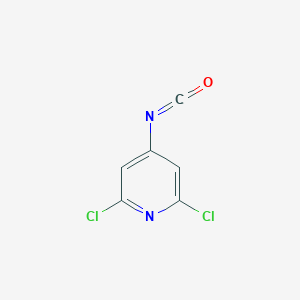

2,6-Dichloro-4-isocyanatopyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,6-dichloro-4-isocyanatopyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl2N2O/c7-5-1-4(9-3-11)2-6(8)10-5/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCDFIQXUCLQQHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1Cl)Cl)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20381828 | |

| Record name | 2,6-dichloro-4-isocyanatopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20381828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159178-03-7 | |

| Record name | 2,6-dichloro-4-isocyanatopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20381828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Dichloro-4-isocyanatopyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,6-Dichloro-4-isocyanatopyridine: Synthesis, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dichloro-4-isocyanatopyridine is a highly reactive, trifunctional heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. Its unique molecular architecture, featuring a pyridine core substituted with two nucleophilically displaceable chlorine atoms and a highly electrophilic isocyanate group, offers a versatile platform for the synthesis of diverse and complex molecular entities. The electron-deficient nature of the pyridine ring, further accentuated by the two chloro-substituents, enhances the reactivity of the isocyanate moiety, making it a potent reagent for the introduction of the pyridinyl scaffold. This guide provides a comprehensive overview of its synthesis, core reactivity, and applications, with a focus on providing actionable insights for laboratory professionals.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 159178-03-7 | [1][2] |

| Molecular Formula | C₆H₂Cl₂N₂O | [2] |

| Molecular Weight | 189.00 g/mol | [2] |

| Synonym | 2,6-Dichloro-4-pyridinyl isocyanate | [1] |

Synthesis of this compound

The synthesis of this compound is logically approached from its corresponding amine precursor, 4-amino-2,6-dichloropyridine. This transformation is a standard and well-documented method for the preparation of aryl isocyanates.

Part 1: Synthesis of the Precursor, 4-Amino-2,6-dichloropyridine

An efficient method for the synthesis of 4-amino-2,6-dichloropyridine has been reported, providing a reliable source of the necessary precursor.[3]

Part 2: Conversion to this compound

The conversion of the 4-amino group to an isocyanate is typically achieved through phosgenation, using phosgene (COCl₂) or a safer phosgene equivalent such as diphosgene (trichloromethyl chloroformate) or triphosgene (bis(trichloromethyl) carbonate).[4] The reaction proceeds via an intermediate carbamoyl chloride, which is subsequently dehydrohalogenated to yield the isocyanate.[4]

Caption: Proposed synthesis of this compound.

Core Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the highly electrophilic carbon atom of the isocyanate group (-N=C=O). This functionality readily undergoes nucleophilic attack by a wide range of nucleophiles, including amines, alcohols, and water. The presence of two electron-withdrawing chlorine atoms on the pyridine ring is expected to increase the electrophilicity of the isocyanate carbon, thereby enhancing its reactivity compared to less halogenated analogues.

Reaction with Amines: Synthesis of Urea Derivatives

The reaction of this compound with primary or secondary amines provides a direct and efficient route to N,N'-disubstituted ureas. This reaction is typically rapid and proceeds under mild conditions.

Mechanism: The reaction is initiated by the nucleophilic attack of the amine nitrogen on the electrophilic carbon of the isocyanate. This is followed by a proton transfer to generate the stable urea linkage.

Caption: General workflow for the synthesis of urea derivatives.

Reaction with Alcohols: Synthesis of Carbamate Derivatives

Similarly, the reaction with alcohols or phenols yields the corresponding carbamate (urethane) derivatives. These reactions may sometimes require catalysis, for instance by a tertiary amine, particularly with less reactive alcohols.

Mechanism: The reaction follows a similar mechanistic pathway to urea formation, with the oxygen atom of the alcohol acting as the nucleophile.

Applications in Synthesis

This compound is a valuable building block for the synthesis of a variety of target molecules, particularly in the fields of agrochemicals and pharmaceuticals. The ability to readily form urea and carbamate linkages makes it a key reagent for library synthesis and lead optimization.

Role in Drug Discovery

Substituted pyridine scaffolds are prevalent in a vast number of FDA-approved drugs.[5] Halogenated pyridines, in particular, serve as versatile intermediates for creating complex molecules with potential therapeutic applications, such as kinase inhibitors.[6] The urea functional group is also a key feature in many biologically active compounds, including the notable kinase inhibitor Sorafenib. The combination of the dichloropyridine core and the urea-forming isocyanate group makes this compound a highly attractive starting material for the discovery of novel therapeutics.

Exemplary Application: Synthesis of N-(2,6-dichloro-4-pyridinyl)-N'-alkylureas

A patent describes the synthesis of N-(2,6-dichloro-4-pyridinyl)-N'-alkylureas for use in agricultural applications.[7] This highlights the practical utility of this reagent in constructing molecules with defined biological activities.

Experimental Protocols

The following are representative, generalized protocols for the utilization of this compound in the synthesis of urea and carbamate derivatives. Researchers should optimize these conditions for their specific substrates.

General Protocol for the Synthesis of N,N'-disubstituted Ureas

-

Reaction Setup: In a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran).

-

Addition of Amine: To the stirred solution, add the desired primary or secondary amine (1.0-1.1 eq.) dropwise at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting isocyanate is consumed.

-

Work-up and Purification: Upon completion, the reaction mixture can be concentrated under reduced pressure. The resulting crude product is then purified by recrystallization or column chromatography to yield the desired urea derivative.

General Protocol for the Synthesis of Carbamates

-

Reaction Setup: In a dry reaction flask under an inert atmosphere, dissolve this compound (1.0 eq.) and the desired alcohol (1.0-1.2 eq.) in an anhydrous aprotic solvent (e.g., toluene or tetrahydrofuran).

-

Catalyst Addition (Optional): For less reactive alcohols, a catalytic amount of a tertiary amine base (e.g., triethylamine or diisopropylethylamine, ~0.1 eq.) can be added.

-

Reaction Conditions: Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the reaction progress by TLC or LC-MS.

-

Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization to afford the pure carbamate.

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is harmful if swallowed, in contact with skin, or inhaled.[1] It is also a skin and eye irritant and may cause allergic skin or respiratory reactions.[1] Due to the reactivity of the isocyanate group with water, it is crucial to store the compound under an inert atmosphere and in a cool, dry place, preferably refrigerated, to prevent degradation.[1]

Conclusion

This compound stands out as a potent and versatile chemical intermediate for the synthesis of a wide array of functionalized molecules. Its predictable and high-yielding reactivity with nucleophiles, coupled with the potential for further modification at the chloro-substituted positions, makes it an invaluable tool for researchers in drug discovery and materials science. A thorough understanding of its synthesis, reactivity, and handling is paramount to leveraging its full potential in the laboratory.

References

-

Ma, C., et al. (2016). Efficient synthesis of 4-amino-2,6-dichloropyridine and its derivatives. Heterocyclic Communications, 22(5), pp. 255-259. [Link]

-

National Center for Biotechnology Information. (n.d.). Phosgene. In PubChem. [Link]

- Reddy, G. J., et al. (2014). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. International Journal of ChemTech Research, 6(7), pp. 3648-3652.

- Henrie, R. N. (1989). U.S. Patent No. 4,808,722. Washington, DC: U.S.

Sources

- 1. researchgate.net [researchgate.net]

- 2. CN104478794A - Synthesis method of 2,6-dichloropyridine - Google Patents [patents.google.com]

- 3. patents.justia.com [patents.justia.com]

- 4. patents.justia.com [patents.justia.com]

- 5. 2-Amino-4,6-dichloropyridine | C5H4Cl2N2 | CID 5316649 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. US4225716A - Process for the manufacture of 2,6-dichloropyridine derivatives - Google Patents [patents.google.com]

- 7. TOLUENE-2,6-DIISOCYANATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

An In-depth Technical Guide to the Solubility and Stability of 2,6-Dichloro-4-isocyanatopyridine: A Methodological Approach

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dichloro-4-isocyanatopyridine is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and materials science. Its bifunctional nature, featuring a reactive isocyanate group and a dichlorinated pyridine core, makes it a versatile building block for the synthesis of novel compounds, including ureas, carbamates, and other derivatives with potential therapeutic applications. The chlorine atoms on the pyridine ring are amenable to nucleophilic substitution, offering further avenues for molecular elaboration.

However, the very reactivity that makes this compound a valuable synthetic intermediate also presents challenges regarding its solubility and stability. A thorough understanding of these properties is paramount for its effective use in drug discovery and development, from reaction optimization and purification to formulation and storage. This technical guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive framework for characterizing the solubility and stability of this compound. In the absence of extensive published data for this specific molecule, this guide emphasizes the fundamental principles and detailed experimental protocols necessary for researchers to generate these critical data in their own laboratories.

Physicochemical Properties and Predicted Behavior

A foundational understanding of the physicochemical properties of this compound is essential for predicting its behavior.

| Property | Value/Prediction | Source |

| Molecular Formula | C₆H₂Cl₂N₂O | N/A |

| Molecular Weight | 189.00 g/mol | N/A |

| Boiling Point | 106 °C at 8 mmHg | [1] |

| Density | 1.50 ± 0.1 g/cm³ (Predicted) | [1] |

| pKa | -2.98 ± 0.10 (Predicted) | [1] |

The presence of the dichlorinated pyridine ring suggests a degree of lipophilicity, which would favor solubility in organic solvents over aqueous media. The highly electrophilic isocyanate (-NCO) group is the primary determinant of the compound's reactivity and, consequently, its stability. Isocyanates are well-known to be susceptible to nucleophilic attack, particularly by water, leading to hydrolysis.[2]

Part 1: Solubility Profile Determination

A comprehensive solubility profile across a range of solvents is critical for reaction setup, purification, and formulation. Based on the "like dissolves like" principle, this compound is expected to be more soluble in non-polar organic solvents.[3] For instance, the related compound 2,6-dichloropyridine is soluble in benzene, ether, chloroform, and methanol, but insoluble in water.[4][5]

Experimental Protocol: Equilibrium Solubility Determination via the Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[3]

1. Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent (e.g., acetonitrile, ethyl acetate, dichloromethane, toluene, methanol, isopropanol). The presence of excess solid is crucial to ensure that a saturated solution is achieved at equilibrium.[3]

-

Seal the vials tightly to prevent solvent evaporation.

2. Equilibration:

-

Place the vials in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium, which can range from 24 to 72 hours.[3] It is advisable to conduct preliminary experiments to determine the optimal equilibration time.

3. Sample Preparation and Analysis:

-

After equilibration, allow the vials to stand undisturbed at the set temperature to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed pipette fitted with a filter (e.g., a 0.45 µm PTFE syringe filter) to prevent the transfer of undissolved solid.

-

Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[6][7]

4. Calculation of Solubility:

-

Calculate the solubility using the following formula: Solubility (g/L) = (Concentration in diluted sample (g/L)) × (Dilution factor)

Visualization of the Solubility Determination Workflow

Caption: A flowchart of the shake-flask method for solubility determination.

Part 2: Stability Assessment

The stability of this compound is a critical parameter, as degradation can lead to loss of potency and the formation of impurities. The isocyanate group is the most probable site of degradation. Isocyanates are known to react with water, which can lead to the formation of an unstable carbamic acid that decomposes to an amine and carbon dioxide.[8] They are also sensitive to high temperatures, which can cause polymerization or other decomposition reactions.[9][10]

Experimental Protocol: Stability Testing

A comprehensive stability study should evaluate the impact of temperature, humidity, pH, and light, following established guidelines such as those from the International Council for Harmonisation (ICH).[11]

1. Thermal Stability:

-

Store accurately weighed samples of the compound in sealed vials at elevated temperatures (e.g., 40°C, 60°C, 80°C) for a defined period.

-

At specified time points (e.g., 1, 3, 7, 14, and 30 days), remove a vial and allow it to cool to room temperature.

-

Dissolve the sample in a suitable solvent and analyze by a stability-indicating analytical method (e.g., HPLC) to quantify the remaining parent compound and any degradation products.

-

A control sample should be stored at a low temperature (e.g., -20°C) for the duration of the study.

2. Hydrolytic Stability (pH Profile):

-

Prepare buffered aqueous solutions at various pH levels (e.g., pH 4, 7, and 9).

-

Add a known amount of a stock solution of this compound in a water-miscible organic solvent (e.g., acetonitrile) to each buffered solution to a final concentration suitable for analysis.

-

Incubate the solutions at a constant temperature (e.g., 25°C or 40°C).

-

At selected time intervals, withdraw an aliquot, quench any further reaction if necessary (e.g., by dilution in the mobile phase), and analyze by HPLC to determine the concentration of the remaining compound.

-

The hydrolysis of a related class of compounds, dichloroacetamides, has been shown to be pH-dependent.[12][13]

3. Photostability:

-

Expose a solid sample of the compound and a solution in a relevant solvent to a light source that meets ICH Q1B guidelines (a combination of cool white fluorescent and near-ultraviolet lamps).

-

A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.

-

After a specified duration of exposure, analyze both the light-exposed and dark control samples by a suitable analytical method to assess the extent of degradation.

-

Substituted pyridines are known to undergo photochemical reactions.[14][15]

Visualization of the Stability Testing Workflow

Caption: A generalized workflow for assessing the stability of a chemical compound under various stress conditions.

Part 3: Analytical Methodologies

The reliability of solubility and stability data is contingent upon the use of validated, stability-indicating analytical methods.

-

High-Performance Liquid Chromatography (HPLC): This is the preferred method for quantifying this compound in solubility and stability samples. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with or without a buffer) is a good starting point for method development. UV detection at a wavelength corresponding to an absorbance maximum of the pyridine ring would be appropriate. A gradient elution may be necessary to separate the parent compound from potential degradation products.[16][17]

-

Gas Chromatography (GC): GC can also be used, particularly for assessing purity and identifying volatile impurities.[6] Given the compound's boiling point, GC analysis is feasible. A mass spectrometry (MS) detector would be highly beneficial for identifying unknown degradation products.

Part 4: Safe Handling and Storage

Given the reactivity and potential toxicity of isocyanates, strict safety protocols are mandatory.

-

Handling: Always handle this compound in a well-ventilated fume hood.[18] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[19][20] Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[4][21]

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as acids, bases, and strong oxidizing agents.[4] Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent reaction with atmospheric moisture.

Conclusion

References

(Please note: The following list is a consolidation of sources used to inform the methodologies and principles described in this guide. Not all links may point to a direct study of the target compound due to the lack of available data.)

- Jubilant Ingrevia Limited.

- Pan American Health Organization. Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. PAHO.

- European Medicines Agency. (2025). ICH Q1 Guideline on stability testing of drug substances and drug products. EMA.

- Safe Work Australia.

- Diva-Portal.org.

- Benchchem. Technical Guide: Solubility of 2,6-Dichloro-4-ethylphenol in Organic Solvents.

- National Institutes of Health. (2020).

- Benchchem. A Comparative Guide to Analytical Methods for Confirming the Purity of 2,6-dichloro-4-iodopyridine.

- Fisher Scientific. (2009).

- Centers for Disease Control and Prevention.

- ACS Publications. (2022). Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. Journal of the American Chemical Society.

- Arkivoc. Phototransposition chemistry of pyridine and substituted pyridines in the vapor phase.

- Agency for Toxic Substances and Disease Registry. ANALYTICAL METHODS.

- Health Canada. (2003). Stability Testing of Existing Drug Substances and Products.

- Safe Work Australia.

- University of Toronto. (2023). Solubility of Organic Compounds.

- ResearchGate. Thermal stability of isocyanate as particleboard's adhesive investigated by TGA (Thermogravimetric Analysis).

- PubMed. (2021).

- RSC Publishing.

- Benchchem.

- Carl ROTH. (2025).

- ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay.

- Chemdad.

- Patsnap Eureka. (2025). Isocyanate Safety Protocols in Workplace Environments.

- ResearchGate.

- University of Wisconsin-Madison. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- Thermo Fisher Scientific.

- RSC Publishing. Analytical Methods.

- ACS Publications. (2023). Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides. The Journal of Organic Chemistry.

- Tokyo Chemical Industry (India) Pvt. Ltd. 2,6-Dichloropyridine | 2402-78-0.

- European Union. (2023). Standard Operating Procedure for solubility testing, used in the thyroperoxidase (TPO) inhibition assay.

- PubMed. (2016). Pyridine and p-Nitrophenyl Oxime Esters with Possible Photochemotherapeutic Activity: Synthesis, DNA Photocleavage and DNA Binding Studies.

- NCBI Bookshelf. Analytical methods and achievability.

- Semantic Scholar. (2021). Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners.

- RSC Publishing.

- Acros Organics.

- ResearchGate. An overview on Common Organic Solvents and their Toxicity.

- Google Patents. US5112982A - Process for preparing 2,6-dichloropyridine.

- ASEAN. ASEAN GUIDELINE ON STABILITY STUDY OF DRUG PRODUCT.

- ACS Publications. (2021). Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners.

- PubChem. 2,6-Dichloro-4-iodopyridine.

- ResearchGate. (2025).

Sources

- 1. americanchemistry.com [americanchemistry.com]

- 2. Nucleophilic Isocyanation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. jubilantingrevia.com [jubilantingrevia.com]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. diva-portal.org [diva-portal.org]

- 10. researchgate.net [researchgate.net]

- 11. ema.europa.eu [ema.europa.eu]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. arkat-usa.org [arkat-usa.org]

- 15. The photoreactions of pyridine and 2-fluoropyridine with aliphatic amines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 16. cdc.gov [cdc.gov]

- 17. pubs.rsc.org [pubs.rsc.org]

- 18. gorgas.gob.pa [gorgas.gob.pa]

- 19. fishersci.com [fishersci.com]

- 20. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 21. fishersci.com [fishersci.com]

The Strategic Utility of 2,6-Dichloro-4-isocyanatopyridine in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Privileged Scaffold Intermediate

In the landscape of medicinal chemistry, the pyridine ring stands as a "privileged scaffold," a core structural motif frequently found in a multitude of FDA-approved drugs.[1] Its unique electronic properties and capacity for hydrogen bonding make it a cornerstone in the design of novel therapeutics.[1] Within this important class of heterocycles, functionalized dichloropyridines have emerged as particularly valuable building blocks for constructing complex molecular architectures, especially in the realm of targeted therapies like kinase inhibitors.[2] This guide focuses on a highly reactive and versatile intermediate: 2,6-Dichloro-4-isocyanatopyridine .

The strategic placement of two chlorine atoms and a highly reactive isocyanate group on the pyridine core makes this compound a powerful tool for medicinal chemists. The chlorine atoms at the C2 and C6 positions are susceptible to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, allowing for the introduction of diverse functionalities.[2] Simultaneously, the isocyanate group at the C4 position serves as a potent electrophile, readily reacting with nucleophiles like amines and alcohols to form stable urea and carbamate linkages, respectively. This orthogonal reactivity is paramount in the assembly of complex drug candidates, such as the diaryl urea kinase inhibitors.

This technical guide provides an in-depth exploration of this compound, covering its synthesis, chemical properties, commercial availability, and, most importantly, its application in the synthesis of pharmacologically active agents, supported by detailed, field-proven experimental protocols.

Physicochemical Properties and Commercial Availability

This compound is a white, low-melting solid at room temperature. A summary of its key physicochemical properties is provided in the table below.

| Property | Value | Reference |

| CAS Number | 159178-03-7 | [3] |

| Molecular Formula | C₆H₂Cl₂N₂O | [3] |

| Molecular Weight | 189.00 g/mol | |

| Boiling Point | 106 °C at 8 mmHg | [3] |

| Predicted pKa | -2.98 ± 0.10 | [3] |

Commercial Suppliers

This reagent is available from several specialized chemical suppliers. Researchers should always consult the supplier for the most up-to-date information on purity, availability, and pricing.

| Supplier | Product Number/Link | Noted Purity |

| Sigma-Aldrich | AC7188401434 | 90% |

| Advanced Chemical Intermediates Ltd. | SB-02E-001 | 90% |

| Labsolu | D480326 | Reagent Grade |

Synthesis and Chemical Reactivity

The primary synthetic route to this compound involves a two-step process starting from citrazinic acid. The first step is the conversion of citrazinic acid to 2,6-dichloroisonicotinic acid, the direct precursor to the target isocyanate. The second step is a Curtius rearrangement of the acyl azide derived from 2,6-dichloroisonicotinic acid.

Synthetic Pathway Overview

Caption: Synthetic route to this compound and its subsequent reaction to form a diaryl urea.

Detailed Experimental Protocols

This protocol is adapted from a procedure described for the synthesis of 2,6-dichloroisonicotinic acid from citrazinic acid.[4]

Causality: The use of phosphorus oxychloride (POCl₃) in the presence of a phase-transfer catalyst like tetraethylammonium chloride is a standard and effective method for the chlorination of hydroxypyridines. The high temperature is necessary to drive the reaction to completion.

Methodology:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add citrazinic acid (10.35 g, 66.7 mmol) and tetraethylammonium chloride (11.05 g, 66.7 mmol).

-

Carefully add phosphorus oxychloride (20 mL, excess) to the suspension.

-

Heat the reaction mixture to 130 °C and maintain for 18 hours with vigorous stirring.

-

Increase the temperature to 145 °C and continue heating for an additional 2 hours.

-

Allow the reaction mixture to cool to room temperature.

-

Slowly and carefully pour the cooled reaction mixture onto crushed ice (150 g) in a large beaker with stirring to quench the excess POCl₃.

-

Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.

-

The resulting white solid, 2,6-dichloroisonicotinic acid, can be used in the next step, typically with high purity (yields around 89% have been reported).[4]

The Curtius rearrangement is a thermal decomposition of an acyl azide to an isocyanate.[5][6] This protocol outlines a general, yet robust, procedure.

Causality: The conversion of the carboxylic acid to an acyl chloride followed by reaction with sodium azide generates an unstable acyl azide. Upon heating, this intermediate undergoes a concerted rearrangement, losing nitrogen gas to form the stable isocyanate. Anhydrous conditions are critical as the isocyanate will readily react with water.

Methodology:

-

Acyl Chloride Formation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon), suspend 2,6-dichloroisonicotinic acid (10.0 g, 52.1 mmol) in anhydrous toluene (100 mL). Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF, ~0.2 mL).

-

Slowly add oxalyl chloride (5.4 mL, 62.5 mmol) or thionyl chloride (4.6 mL, 62.5 mmol) dropwise at room temperature.

-

Heat the mixture to 60-70 °C for 2-3 hours until gas evolution ceases and the solution becomes clear.

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove excess oxalyl chloride/thionyl chloride and toluene. The resulting crude 2,6-dichloroisonicotinoyl chloride is used directly in the next step.

-

Acyl Azide Formation and Rearrangement: Redissolve the crude acyl chloride in anhydrous toluene (100 mL) under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add a solution of sodium azide (4.1 g, 62.5 mmol) in a minimal amount of water, or use a phase-transfer catalyst with solid sodium azide if strict anhydrous conditions are required. Stir vigorously at 0 °C for 1-2 hours.

-

Curtius Rearrangement: Slowly warm the reaction mixture to room temperature and then heat to reflux (approx. 110 °C). The acyl azide will rearrange to the isocyanate with the evolution of nitrogen gas.[2] Maintain reflux for 1-2 hours until gas evolution ceases completely.

-

Cool the reaction mixture to room temperature. The resulting toluene solution containing this compound can often be used directly in subsequent reactions. Alternatively, the solvent can be removed under reduced pressure to yield the crude isocyanate, which can be purified by vacuum distillation.

Application in Drug Development: Synthesis of Diaryl Urea Kinase Inhibitors

A primary application of this compound is in the synthesis of diaryl ureas, a key structural motif in many kinase inhibitors, including the FDA-approved drug Sorafenib.[5][7] The isocyanate provides a direct and efficient route to the urea linkage.

Reaction Workflow: Urea Formation

Caption: General workflow for the synthesis of a diaryl urea from this compound.

Protocol: Synthesis of a N-(2,6-Dichloropyridin-4-yl)-N'-aryl Urea

Causality: The nucleophilic nitrogen of the aryl amine readily attacks the electrophilic carbonyl carbon of the isocyanate. This reaction is typically fast and high-yielding at room temperature and does not require a catalyst. The choice of an aprotic solvent prevents unwanted side reactions with the isocyanate.

Methodology:

-

To a solution of an appropriate aryl amine (e.g., 4-amino-3-chlorophenol) (1.0 eq) in an anhydrous aprotic solvent (e.g., acetone, THF, or dichloromethane) under an inert atmosphere, add the previously prepared solution of this compound (1.05 eq) in toluene dropwise at room temperature with stirring.

-

Continue stirring the reaction mixture at room temperature for 2-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting amine is consumed.

-

Upon completion, if a precipitate has formed, collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure. The residue can then be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions in a well-ventilated chemical fume hood.

-

Hazards: Toxic if inhaled, harmful if swallowed or in contact with skin.[5] Causes skin irritation and serious eye irritation.[5] May cause an allergic skin reaction and may cause allergy or asthma symptoms or breathing difficulties if inhaled.[5]

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection. In case of inadequate ventilation, wear respiratory protection.

-

Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling. Contaminated work clothing should not be allowed out of the workplace.

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. Store under an inert atmosphere and keep refrigerated to maintain product quality.

-

Incompatibilities: Isocyanates are highly reactive with water, alcohols, amines, and bases.[5]

Conclusion

This compound is a high-value, reactive intermediate that offers medicinal chemists a powerful and efficient tool for the synthesis of complex molecules, particularly diaryl urea-containing kinase inhibitors. Its orthogonal reactivity allows for the sequential and controlled introduction of diverse functionalities, making it an ideal building block in modern drug discovery programs. A thorough understanding of its synthesis, reactivity, and handling is essential for its safe and effective utilization in the laboratory.

References

- CN104478794A - Synthesis method of 2,6-dichloropyridine.

- Krajnović, T., et al. (2015).

- BenchChem (2025). Application Notes: Synthesis of Novel Kinase Inhibitors Using 2,6-Dichloro-4-phenylpyridine.

- Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (2021). Journal of Medicinal Chemistry, 64(15), 11345-11367.

- Curtius rearrangement. Wikipedia.

- 2,6-Dichloroisonicotinic acid synthesis. ChemicalBook.

- US4225716A - Process for the manufacture of 2,6-dichloropyridine derivatives.

- An In-depth Technical Guide to the Synthesis of 2,6-dichloro-4-phenylpyridine. BenchChem.

- Synthesis, characterization, and antiproliferative evaluation of novel sorafenib analogs for the treatment of hepatocellular carcinoma. (2023). Journal of Applied Pharmaceutical Science, 13(9), 136-145.

- Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. (2011). Asian Journal of Chemistry, 23(4), 1803-1806.

- Design, synthesis, and bioactivity evaluation of antitumor sorafenib analogues. (2018). Journal of the Chinese Chemical Society, 65(11), 1336-1347.

- Synthesis of unsymmetrical urea from aryl- or pyridyl carboxamides and aminopyridines using PhI(OAc)2via in situ formation of aryl- or pyridyl isocyanates. (2021). New Journal of Chemistry, 45(42), 18815-18823.

- Efficient synthesis of 4-amino-2,6-dichloropyridine and its derivatives. (2015).

- Pyridazinone or pyridazine compound and derivative and pharmaceutical composition thereof.

- 2,6-DICHLORO-4-ISOCYAN

- The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses. (2018). Organic & Biomolecular Chemistry, 16(12), 2006-2027.

- A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (2021). RSC Medicinal Chemistry, 12(9), 1438-1469.

Sources

An In-Depth Technical Guide to 2,6-Dichloro-4-isocyanatopyridine: Synthesis, Derivatization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,6-dichloro-4-isocyanatopyridine, a versatile heterocyclic building block with significant potential in medicinal chemistry and materials science. The document details its synthesis from readily available precursors, explores the rich reactivity of its isocyanate and chloro functionalities, and presents detailed protocols for the preparation of a diverse range of structural analogs and derivatives, including ureas, carbamates, and N-substituted pyridines. Furthermore, this guide delves into the characterization of these compounds and discusses their potential applications, with a particular focus on their emerging role as kinase inhibitors in drug discovery.

Introduction: The Strategic Value of the this compound Scaffold

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved pharmaceutical agents. Its inherent electronic properties, ability to participate in hydrogen bonding, and amenability to functionalization make it a cornerstone of modern drug design. Within the vast landscape of pyridine-based synthons, this compound stands out as a particularly valuable intermediate.

This molecule possesses three reactive sites that can be selectively addressed to generate a vast library of derivatives:

-

The Isocyanate Group (-N=C=O) at the 4-position: This highly electrophilic functional group readily reacts with a wide array of nucleophiles, including amines, alcohols, and thiols, to form stable urea, carbamate, and thiocarbamate linkages, respectively. This reactivity is central to the construction of molecules with diverse biological activities.

-

The Chloro Substituents at the 2- and 6-positions: These positions are activated towards nucleophilic aromatic substitution (SNAr), enabling the introduction of various functionalities to modulate the physicochemical and pharmacological properties of the resulting compounds.

The strategic combination of these reactive centers allows for a modular and efficient approach to the synthesis of complex molecules with tailored properties, making this compound a highly sought-after building block for drug discovery and development professionals.

Synthesis of the Core Scaffold: this compound

The synthesis of this compound can be achieved from several key precursors. The two most common and practical routes are detailed below.

From 2,6-Dichloro-4-aminopyridine

This is the most direct route, involving the conversion of the primary amino group to an isocyanate. The use of phosgene or a phosgene equivalent, such as triphosgene, is the standard method for this transformation.

Reaction Workflow:

Figure 1: Synthesis of this compound from its amino precursor.

Experimental Protocol: Synthesis of this compound from 2,6-Dichloro-4-aminopyridine

Materials:

-

2,6-Dichloro-4-aminopyridine

-

Triphosgene (or a solution of phosgene in a suitable solvent)

-

Anhydrous, inert solvent (e.g., toluene, dichloromethane)

-

Inert gas (Nitrogen or Argon)

-

Glassware (round-bottom flask, condenser, dropping funnel, etc.)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, a dropping funnel, and an inert gas inlet, suspend 2,6-dichloro-4-aminopyridine (1.0 eq) in the anhydrous inert solvent.

-

Phosgenation: While maintaining an inert atmosphere, add a solution of triphosgene (0.33-0.4 eq) in the same solvent dropwise to the suspension at a controlled temperature (typically 0 °C to room temperature). Caution: Phosgene and its precursors are highly toxic and should be handled with extreme care in a well-ventilated fume hood.

-

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or by observing the dissolution of the starting material. The reaction is typically stirred for several hours at room temperature or with gentle heating.

-

Work-up: Upon completion, the reaction mixture is typically filtered to remove any insoluble by-products. The filtrate is then concentrated under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent to afford the pure isocyanate.

From 2,6-Dichloroisonicotinic Acid via Curtius Rearrangement

An alternative and often safer route that avoids the use of phosgene is the Curtius rearrangement of 2,6-dichloroisonicotinic acid. This method involves the conversion of the carboxylic acid to an acyl azide, which then rearranges to the isocyanate upon heating.[1]

Reaction Workflow:

Figure 2: Curtius rearrangement for the synthesis of this compound.

Experimental Protocol: Synthesis via Curtius Rearrangement

Materials:

-

2,6-Dichloroisonicotinic acid

-

Diphenylphosphoryl azide (DPPA) or sodium azide (NaN₃)

-

Activating agent (if using NaN₃, e.g., ethyl chloroformate)

-

Anhydrous, inert solvent (e.g., toluene, dioxane)

-

Tertiary amine base (e.g., triethylamine)

Procedure:

-

Acyl Azide Formation (using DPPA): To a solution of 2,6-dichloroisonicotinic acid (1.0 eq) and a tertiary amine base (1.1 eq) in an anhydrous inert solvent, add diphenylphosphoryl azide (1.1 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for several hours.

-

Curtius Rearrangement: Heat the reaction mixture to reflux. The acyl azide will rearrange to the isocyanate with the evolution of nitrogen gas. The progress of the reaction can be monitored by IR spectroscopy by observing the disappearance of the acyl azide peak (around 2140 cm⁻¹) and the appearance of the isocyanate peak (around 2270 cm⁻¹).

-

Isolation: After the reaction is complete, the solvent is removed under reduced pressure. The crude isocyanate can then be purified by vacuum distillation.

Reactivity and Derivatization

The synthetic utility of this compound lies in the distinct reactivity of its functional groups, allowing for a wide range of derivatization strategies.

Reactions of the Isocyanate Group

The isocyanate moiety is highly susceptible to nucleophilic attack, providing a straightforward method for the synthesis of ureas, carbamates, and related compounds.

The reaction of this compound with primary or secondary amines yields N,N'-disubstituted ureas. This reaction is typically fast and proceeds in high yield under mild conditions.

General Reaction Scheme:

Figure 3: General scheme for the synthesis of urea derivatives.

Experimental Protocol: General Procedure for Urea Synthesis

-

To a solution of this compound (1.0 eq) in an aprotic solvent (e.g., dichloromethane, THF, or acetonitrile), add the desired amine (1.0-1.2 eq) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for a period ranging from a few minutes to several hours, monitoring by TLC.

-

If the product precipitates, it can be collected by filtration, washed with the solvent, and dried. Otherwise, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.

In a similar fashion, the reaction with alcohols or phenols in the presence of a base catalyst affords carbamate derivatives.

General Reaction Scheme:

Figure 4: General scheme for the synthesis of carbamate derivatives.

Experimental Protocol: General Procedure for Carbamate Synthesis

-

To a solution of this compound (1.0 eq) and the desired alcohol or phenol (1.0-1.2 eq) in an anhydrous aprotic solvent (e.g., toluene, THF), add a catalytic amount of a base (e.g., triethylamine or dibutyltin dilaurate).

-

The reaction mixture is typically stirred at room temperature or heated to ensure complete conversion.

-

The work-up procedure generally involves removal of the solvent and purification of the residue by column chromatography or recrystallization.

Reactions of the Chloro Substituents

The chlorine atoms at the 2- and 6-positions are susceptible to nucleophilic aromatic substitution (SNAr), providing a powerful tool for further diversification of the scaffold. The reactivity of these positions is influenced by the nature of the substituent at the 4-position.

General Reactivity Principles:

-

Nucleophile Strength: Stronger nucleophiles (e.g., thiolates, alkoxides) will react more readily than weaker ones (e.g., amines).

-

Reaction Conditions: Elevated temperatures and the use of a base are often required to facilitate the substitution.

-

Regioselectivity: In unsymmetrically substituted derivatives, the electronic and steric properties of the existing substituents will influence the regioselectivity of the second substitution.

Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution

-

In a suitable solvent (e.g., DMF, DMSO, or NMP), dissolve the 2,6-dichloro-4-(substituted)pyridine derivative (1.0 eq).

-

Add the nucleophile (1.0-2.5 eq) and, if necessary, a base (e.g., K₂CO₃, NaH).

-

Heat the reaction mixture to the desired temperature (typically ranging from 80 to 150 °C) and monitor its progress by TLC or LC-MS.

-

Upon completion, the reaction is cooled, and the product is isolated by pouring the mixture into water and extracting with an organic solvent.

-

The product is then purified by standard techniques.

Characterization of this compound and its Derivatives

The structural elucidation and purity assessment of these compounds are typically performed using a combination of spectroscopic and analytical techniques.

| Technique | Expected Observations for this compound |

| ¹H NMR | A singlet in the aromatic region corresponding to the two equivalent protons at the 3- and 5-positions. |

| ¹³C NMR | Signals for the aromatic carbons, with the carbons attached to the chlorine atoms appearing at a characteristic downfield shift. The isocyanate carbon will also have a distinct chemical shift. |

| IR Spectroscopy | A strong, characteristic absorption band for the isocyanate group (-N=C=O) typically appears around 2250-2275 cm⁻¹. |

| Mass Spectrometry | The molecular ion peak corresponding to the calculated mass of the compound, along with a characteristic isotopic pattern due to the presence of two chlorine atoms. |

For urea and carbamate derivatives, the NMR spectra will show additional signals corresponding to the newly introduced substituents, and the IR spectra will exhibit characteristic C=O stretching vibrations for the urea or carbamate carbonyl groups.

Applications in Drug Discovery: A Focus on Kinase Inhibition

The 2,6-disubstituted pyridine scaffold is a well-established pharmacophore in the design of kinase inhibitors.[2] The urea and carbamate derivatives of this compound are particularly promising in this area due to their ability to form key hydrogen bond interactions with the hinge region of the kinase active site.

Aryl urea derivatives, in particular, have been extensively explored as inhibitors of various kinases, including:

-

VEGFR-2 and c-MET: Dual inhibitors of these kinases have been developed using a 1,3-diphenylurea appended to an aryl pyridine core, showing potent anticancer activity.[3]

-

ASK1 Kinase: Pyridin-2-yl urea derivatives have been identified as potent inhibitors of Apoptosis Signal-regulating Kinase 1 (ASK1), with some compounds exhibiting IC₅₀ values in the low nanomolar range.

-

GSK-3β: Thienopyrimidine derivatives incorporating urea or acetyl hydrazide moieties have been designed as inhibitors of Glycogen Synthase Kinase 3β (GSK-3β).[4]

The general structure-activity relationship (SAR) for these inhibitors often reveals that the urea moiety acts as a crucial hydrogen bond donor and acceptor, while the substituents on the terminal phenyl ring can be modified to enhance potency and selectivity by occupying specific pockets within the kinase active site.

Table 1: Representative Biological Activity of Related Pyridine Urea Derivatives

| Compound Class | Target Kinase | Reported IC₅₀ | Reference |

| Pyridin-2-yl ureas | ASK1 | 1.55 ± 0.27 nM | |

| Aryl pyridine with 1,3-diphenylurea | c-MET | 18 nM | [3] |

| Aryl pyridine with 1,3-diphenylurea | VEGFR-2 | 24 nM | [3] |

| Thienopyrimidine ureas | GSK-3β | 10.2 µM | [4] |

Conclusion and Future Perspectives

This compound is a highly versatile and valuable building block for the synthesis of a wide array of functionalized heterocyclic compounds. Its trifunctional nature allows for the rapid and efficient generation of molecular diversity, which is a key aspect of modern drug discovery. The straightforward synthesis of urea and carbamate derivatives, coupled with the potential for further modification at the chloro-positions, makes this scaffold particularly attractive for the development of targeted therapies, especially in the field of kinase inhibition.

Future research in this area is likely to focus on:

-

The development of more efficient and environmentally friendly synthetic methods for the preparation of the core isocyanate.

-

The exploration of a broader range of nucleophiles for the derivatization of both the isocyanate and the chloro-substituents.

-

The systematic evaluation of the biological activities of novel derivatives against a wider panel of therapeutic targets.

-

The use of computational modeling and structure-based drug design to guide the synthesis of more potent and selective inhibitors.

The continued exploration of the chemistry and biological applications of this compound and its derivatives holds great promise for the discovery of new and effective therapeutic agents.

References

Sources

- 1. Continuous Synthesis of Carbamates from CO2 and Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of new 1,3-diphenylurea appended aryl pyridine derivatives as apoptosis inducers through c-MET and VEGFR-2 inhibition: design, synthesis, in vivo and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fragment merging approach for design, synthesis, and biological assessment of urea/acetyl hydrazide clubbed thienopyrimidine derivatives as GSK-3β inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: 2,6-Dichloro-4-isocyanatopyridine as a Pre-column Derivatizing Agent for the Analysis of Primary and Secondary Amines

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the application of 2,6-dichloro-4-isocyanatopyridine as a novel derivatizing agent for the quantitative and qualitative analysis of primary and secondary amines. Aliphatic and aromatic amines are often challenging to analyze directly using reversed-phase high-performance liquid chromatography (HPLC) or gas chromatography (GC) due to their polarity and low volatility. Pre-column derivatization with this compound converts these amines into stable, UV-active urea derivatives, significantly enhancing their chromatographic retention and detectability. This guide details the synthesis of the reagent, the derivatization mechanism, detailed step-by-step protocols for sample derivatization, and recommended starting conditions for HPLC-UV, HPLC-MS, and GC-MS analysis.

Introduction: The Rationale for Amine Derivatization

Primary and secondary amines are a critical class of compounds in pharmaceutical sciences, chemical synthesis, and environmental analysis. However, their inherent chemical properties, such as high polarity and potential for low volatility, often lead to poor chromatographic performance, including broad peak shapes and insufficient retention on standard reversed-phase columns.[1] Chemical derivatization is a widely employed strategy to overcome these analytical challenges.[2] By converting the polar amine functionality into a less polar, more stable, and more easily detectable derivative, chromatographic separation and sensitivity can be markedly improved.[3]

Isocyanates are highly reactive electrophiles that readily react with the nucleophilic lone pair of electrons on primary and secondary amines to form stable urea derivatives.[4] This reaction is typically rapid and proceeds with high yield under mild conditions. The resulting urea moiety introduces a chromophore, enhancing detectability by UV-Vis spectroscopy. The increased molecular weight and decreased polarity of the derivatives also improve their retention in reversed-phase chromatography and volatility for gas chromatography.

This application note introduces this compound as a promising derivatizing agent. The dichloropyridyl moiety provides a strong UV chromophore for sensitive detection. Furthermore, the presence of chlorine atoms offers potential for selective detection using mass spectrometry due to their characteristic isotopic pattern.

Synthesis of this compound

The derivatizing agent, this compound, can be synthesized from the corresponding carboxylic acid, 2,6-dichloroisonicotinic acid, via a Curtius rearrangement.[5][6] This versatile reaction proceeds through an acyl azide intermediate, which then rearranges to the isocyanate upon gentle heating, with the loss of nitrogen gas.[7][8]

The general synthetic pathway is as follows:

Caption: Synthetic route to this compound.

The Derivatization Reaction: Mechanism and Kinetics

The derivatization of primary and secondary amines with this compound proceeds via a nucleophilic addition of the amine to the electrophilic carbon of the isocyanate group. This reaction results in the formation of a stable N,N'-disubstituted urea derivative.

The reaction is typically rapid and can be carried out at room temperature. The use of a non-protic, aprotic solvent such as acetonitrile, dichloromethane, or tetrahydrofuran is recommended to prevent hydrolysis of the isocyanate reagent. The presence of a tertiary amine base, such as triethylamine or diisopropylethylamine, can catalyze the reaction, particularly for less nucleophilic amines.

Caption: Reaction of this compound with an amine.

Experimental Protocols

Reagent and Sample Preparation

-

Derivatizing Agent Solution: Prepare a 10 mg/mL solution of this compound in anhydrous acetonitrile. This solution should be prepared fresh daily and protected from moisture.

-

Amine Standard Solutions: Prepare stock solutions of the amine analytes of interest in a suitable solvent (e.g., methanol, acetonitrile, or water). Serial dilutions can be made to generate calibration standards.

-

Sample Preparation: For complex matrices, a suitable extraction and clean-up procedure should be employed to isolate the amines of interest prior to derivatization.

Derivatization Protocol for HPLC Analysis

-

To 100 µL of the amine sample or standard solution in a clean, dry vial, add 100 µL of the this compound solution.

-

Add 10 µL of a suitable tertiary amine base (e.g., triethylamine) to catalyze the reaction.

-

Vortex the mixture for 30 seconds.

-

Allow the reaction to proceed at room temperature for 30 minutes, or at a slightly elevated temperature (e.g., 50-60°C) for 15 minutes to ensure complete derivatization, especially for sterically hindered or less reactive amines.[9]

-

After the reaction is complete, add 10 µL of a quenching agent, such as a primary amine (e.g., butylamine), to react with any excess derivatizing reagent. This prevents interference from the reagent peak in the chromatogram.

-

Dilute the reaction mixture with the mobile phase to a suitable concentration for HPLC analysis.

-

Filter the final solution through a 0.45 µm syringe filter before injection.

Caption: HPLC derivatization workflow.

Analytical Methodologies

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

The urea derivatives of this compound exhibit strong UV absorbance, making HPLC-UV a suitable technique for their quantification.[10]

| Parameter | Recommended Starting Conditions |

| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% formic acid or trifluoroacetic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid or trifluoroacetic acid |

| Gradient | Start with a suitable percentage of B, ramp up to a higher percentage to elute the derivatives, followed by a re-equilibration step. A typical starting point could be 30% B, ramping to 90% B over 15 minutes. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30-40 °C |

| Detection Wavelength | Monitor in the range of 254-280 nm. The optimal wavelength should be determined by acquiring a UV spectrum of a derivatized standard. |

| Injection Volume | 10-20 µL |

High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS)

For enhanced selectivity and sensitivity, HPLC coupled with mass spectrometry is a powerful tool.[11] The dichlorinated pyridine ring provides a distinct isotopic signature that can be used for confident identification.

| Parameter | Recommended Starting Conditions |

| Ionization Source | Electrospray Ionization (ESI) in positive ion mode |

| MS Analysis | Full scan mode for identification and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification. |

| Fragmentor Voltage | Optimize to achieve good signal intensity for the protonated molecular ion [M+H]⁺. |

| Collision Energy (for MS/MS) | Optimize to generate characteristic product ions. |

Gas Chromatography with Mass Spectrometry (GC-MS)

For volatile amines, GC-MS analysis of the derivatives may be advantageous.[12] The derivatization increases the molecular weight and thermal stability of the analytes.

| Parameter | Recommended Starting Conditions |

| GC Column | A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms). |

| Injector Temperature | 250-280 °C |

| Oven Temperature Program | Start at a low temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp to a high temperature (e.g., 280-300 °C) at a rate of 10-20 °C/min. |

| Carrier Gas | Helium at a constant flow rate. |

| Ionization Mode | Electron Ionization (EI) |

| MS Analysis | Scan mode for identification, with characteristic fragment ions used for quantification. |

Data and Expected Results

The derivatization of a primary amine (R-NH₂) with this compound (MW: 189.00 g/mol ) will result in a urea derivative with a molecular weight of 189.00 + MW(R-NH₂). Similarly, for a secondary amine (R₂NH), the derivative's molecular weight will be 189.00 + MW(R₂NH).

Table 1: Expected Molecular Weights of Derivatives for Common Amines

| Amine | Molecular Weight ( g/mol ) | Derivative [M+H]⁺ (m/z) |

| Methylamine | 31.06 | 222.06 |

| Ethylamine | 45.08 | 236.08 |

| Diethylamine | 73.14 | 264.14 |

| Aniline | 93.13 | 284.13 |

The resulting chromatograms are expected to show sharp, symmetrical peaks for the derivatized amines, with good resolution from the solvent front and other matrix components. Linearity of the response should be established over the desired concentration range.

Stability of Derivatives

Urea derivatives are generally stable under neutral and mildly acidic or basic conditions.[13][14] For long-term storage of derivatized samples, it is advisable to keep them at low temperatures (e.g., 4 °C or -20 °C) and protected from light. Stability studies should be performed to determine the acceptable storage duration under specific conditions.

Conclusion

This compound is a versatile and effective derivatizing agent for the analysis of primary and secondary amines by HPLC and GC. The formation of stable, UV-active urea derivatives allows for sensitive and robust quantification of a wide range of amine compounds. The protocols and analytical conditions provided in this guide serve as a solid foundation for method development and validation in research, quality control, and various other analytical applications.

References

- Ghosh, A. K., & Brindisi, M. (2015). The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. The Journal of organic chemistry, 80(13), 6445–6458.

- Hanus, C., et al. (1990). A highly sensitive high-performance liquid chromatographic procedure for the determination of isocyanates in air. Fresenius' Journal of Analytical Chemistry, 336(8), 647-654.

- Hernández-Borges, J., et al. (2014). Central Composite Design to Optimizate the Derivatization Procedure for Analysis of Biogenic Amines by HPLC-UV. Journal of the Chilean Chemical Society, 59(1), 2275-2279.

- BenchChem. (2025). Optimization of reaction conditions for the Curtius rearrangement.

- Gervais, C., et al. (2022). Stability evaluation of compounded hydroxyurea 100 mg/mL oral liquids using a novel analytical method involving chemical derivatization. European Journal of Hospital Pharmacy, 29(e1), e11-e17.

- BenchChem. (2025). Derivatization Techniques for GC Analysis of Primary Amines: Application Notes and Protocols.

- Huang, H., et al. (2007). LC Analysis of Aliphatic Primary Amines and Diamines After Derivatization with 2,6-Dimethyl-4-quinolinecarboxylic Acid N-Hydroxysuccinimide Ester.

-

Wikipedia. (2023). Curtius rearrangement. Retrieved from [Link]

- RSC Publishing. (2005). The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses. Organic & Biomolecular Chemistry, 3(21), 3851-3870.

- Dal Cortivo, L. A., & C. J. Umberger. (1968). The utility of the urea derivative in the detection and identification of amines. Journal of Forensic Sciences, 13(4), 537-543.

- Environmental Protection Agency. (2004).

- Quan, Z., et al. (2008). Determination of Derivatized Urea in Exhaled Breath Condensate by LC-MS.

- Woldemariam, G., et al. (2020). Development and Validation of a HPLC-UV Method for Urea and Related Impurities. PDA journal of pharmaceutical science and technology, 74(1), 2–14.

- Tserng, K. Y., & Kalhan, S. C. (1983). Rapid gas chromatographic-mass spectrometric analysis of [15N]urea: application to human metabolic studies. Analytical chemistry, 55(12), 1677–1681.

- Larsen, C., & Johansen, M. (1983). [Determination and stability studies of urea in urea creams by high-performance liquid chromatography]. Dansk tidsskrift for farmaci, 57(4), 93–98.

- Thermo Fisher Scientific. (n.d.).

- MicroSolv Technology Corporation. (n.d.). Urea Analyzed by HPLC - AppNote.

- Lilov, M. E., & Kirilov, P. P. (2019). STABILITY OF UREA SOLUTIONS IN PRESENCE OF MINERAL ACIDS AND THEIR AMMONIUM SALTS. Journal of Chemical Technology and Metallurgy, 54(1), 133-140.

- Woldemariam, G., et al. (2019). Development and Validation of a HPLC-UV Method for Urea and Related Impurities. PDA journal of pharmaceutical science and technology, 74(1), 2-14.

- Tserng, K. Y., & Kalhan, S. C. (1982). Gas chromatography/mass spectrometric determination of [15N]urea in plasma and application to urea metabolism study. Analytical Chemistry, 54(3), 489-491.

- Bassyouni, F. A., et al. (2012). Reaction of Hexamethylene Diisocyanate with Amines. Russian Journal of General Chemistry, 82(10), 1668-1672.

- Panyachariwat, N., & Steckel, H. (2014). Stability of urea in solution and pharmaceutical preparations. Journal of cosmetic science, 65(3), 187–195.

-

Chromatography Forum. (2005). GC Urea. Retrieved from [Link]

- Quan, Z., et al. (2008). Determination of Derivatized Urea in Exhaled Breath Condensate by LC–MS.

Sources

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. benchchem.com [benchchem.com]

- 3. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. semanticscholar.org [semanticscholar.org]

- 5. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 10. Development and Validation of a HPLC-UV Method for Urea and Related Impurities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Rapid gas chromatographic-mass spectrometric analysis of [15N]urea: application to human metabolic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. semanticscholar.org [semanticscholar.org]

Application Notes and Protocols for Amine Derivatization with 2,6-Dichloro-4-isocyanatopyridine

Introduction: A Strategic Approach to Amine Functionalization

In the landscape of modern chemical synthesis, particularly within the realms of drug discovery and materials science, the strategic modification of amine functionalities is a cornerstone of molecular design. The introduction of a urea moiety can profoundly alter the physicochemical and biological properties of a molecule, influencing its solubility, hydrogen bonding capacity, and interaction with biological targets. 2,6-Dichloro-4-isocyanatopyridine emerges as a valuable reagent for this purpose, offering a unique combination of a reactive isocyanate group for urea formation and a dichloropyridinyl scaffold for further chemical elaboration.

The electron-withdrawing nature of the two chlorine atoms and the pyridine nitrogen enhances the electrophilicity of the isocyanate group, facilitating a rapid and efficient reaction with a wide range of primary and secondary amines. Furthermore, the chlorine atoms at the 2 and 6 positions of the pyridine ring are susceptible to nucleophilic substitution, opening avenues for subsequent diversification of the derivatized molecule. This dual reactivity makes this compound a versatile tool for creating libraries of complex molecules with potential applications in medicinal chemistry and agrochemicals.

This comprehensive guide provides a detailed protocol for the derivatization of amines using this compound. It delves into the underlying chemical principles, offers a step-by-step experimental procedure, and outlines methods for the thorough characterization of the resulting urea derivatives.

Chemical and Physical Properties of this compound

A thorough understanding of the reagent's properties is fundamental to its safe and effective use.

| Property | Value |

| Chemical Formula | C₆H₂Cl₂N₂O |

| Molecular Weight | 189.00 g/mol |

| CAS Number | 159178-03-7 |

| Boiling Point | 106 °C at 8 mmHg |

| Appearance | Not specified, likely a solid or liquid |

| Solubility | Expected to be soluble in aprotic organic solvents such as dichloromethane, tetrahydrofuran, and N,N-dimethylformamide. |

Note: Some physical properties are predicted based on available data.

Reaction Mechanism and Causality

The derivatization of an amine with this compound proceeds through a nucleophilic addition mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon atom of the isocyanate group. This is followed by a proton transfer from the amine nitrogen to the isocyanate nitrogen, resulting in the formation of a stable urea linkage.

The reaction is typically fast and proceeds to high conversion at room temperature. The use of an anhydrous solvent is crucial to prevent the hydrolysis of the isocyanate, which would lead to the formation of an unstable carbamic acid that readily decarboxylates to form 4-amino-2,6-dichloropyridine, an unwanted side product. While the reaction generally does not require a catalyst, a non-nucleophilic base can be used to deprotonate the amine, increasing its nucleophilicity and accelerating the reaction rate if necessary.

Experimental Workflow

The following diagram illustrates the general workflow for the derivatization of an amine with this compound.

Caption: General workflow for amine derivatization.

Detailed Experimental Protocol

This protocol provides a general procedure for the derivatization of a primary or secondary amine with this compound. Optimization of reaction time and purification method may be necessary depending on the specific amine used.

Materials and Reagents:

-

Amine (primary or secondary)

-

This compound

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Hexanes and ethyl acetate for chromatography

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert gas supply (nitrogen or argon)

-

Syringes and needles

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

NMR spectrometer

-

Mass spectrometer

Procedure:

-

Reaction Setup:

-

To an oven-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add the amine (1.0 equivalent).

-

Dissolve the amine in a minimal amount of anhydrous DCM or THF.

-

In a separate, dry vial, dissolve this compound (1.05 equivalents) in anhydrous DCM or THF.

-

-

Reaction:

-

Slowly add the solution of this compound to the stirred solution of the amine at room temperature.

-

Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.

-

-

Workup:

-

Once the reaction is complete, quench the reaction by adding a small amount of water.

-

Transfer the mixture to a separatory funnel and dilute with DCM.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification:

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent system.

-

Characterization of Derivatives

Thorough characterization of the synthesized urea derivatives is essential to confirm their structure and purity. The following are expected spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR:

-

The two protons on the pyridine ring will appear as a singlet, typically in the aromatic region (δ 7.0-8.0 ppm).

-

The N-H protons of the urea linkage will appear as two distinct signals (for a primary amine derivative) or one signal (for a secondary amine derivative), often as broad singlets. Their chemical shifts can vary depending on the solvent and concentration. In DMSO-d₆, these protons are more likely to be observed.

-

The signals corresponding to the protons of the amine alkyl or aryl groups will be present in their expected regions.

-

-

¹³C NMR:

-

The carbonyl carbon of the urea will appear at approximately δ 150-160 ppm.

-

The carbon atoms of the dichloropyridine ring will appear in the aromatic region, with the carbon bearing the isocyanate group being the most downfield.

-

Mass Spectrometry (MS):

-

Electrospray Ionization (ESI-MS): This is a soft ionization technique that should show a prominent protonated molecular ion peak [M+H]⁺, confirming the molecular weight of the product.

-

Fragmentation Pattern: The fragmentation in the mass spectrometer will depend on the nature of the amine. Common fragmentation pathways for pyridyl ureas may involve cleavage of the C-N bonds of the urea linkage.

Example Predicted Spectral Data for 1-(2,6-dichloropyridin-4-yl)-3-benzylurea:

| Technique | Expected Data |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 9.5-10.0 (br s, 1H, Ar-NH), δ 7.2-7.4 (m, 5H, Ph-H), δ 7.1 (s, 2H, Py-H), δ 6.5-7.0 (br t, 1H, CH₂-NH), δ 4.3 (d, 2H, CH₂) |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ 153 (C=O), δ 150 (Py C-Cl), δ 148 (Py C-N), δ 140 (Ph C-ipso), δ 128 (Ph CH), δ 127 (Ph CH), δ 112 (Py CH), δ 43 (CH₂) |

| ESI-MS | [M+H]⁺ calculated for C₁₃H₁₁Cl₂N₃O: 296.03; found: 296.0 |

Disclaimer: The spectral data presented above is predicted based on known chemical shifts for similar structures and should be used as a guide. Actual experimental data may vary.

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.[1]

-

Ventilation: Work in a well-ventilated fume hood to avoid inhalation of vapors.

-

Handling: Isocyanates are moisture-sensitive and can react vigorously with water.[2] Handle under an inert atmosphere and use anhydrous solvents.

-

Waste Disposal: Dispose of all chemical waste in accordance with local regulations.

Troubleshooting

| Problem | Potential Cause | Solution |

| Low or no product formation | Inactive isocyanate (hydrolyzed) | Use fresh, high-purity this compound and ensure all glassware and solvents are anhydrous. |